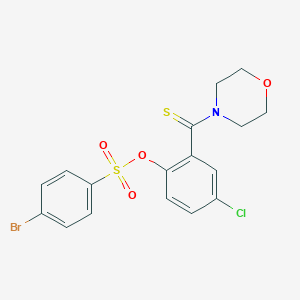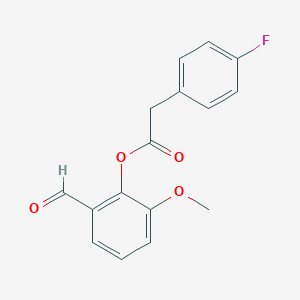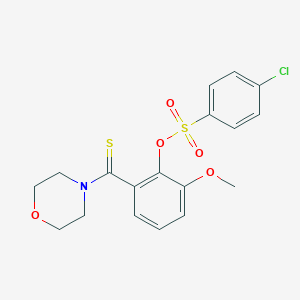
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as E-64, is a potent cysteine protease inhibitor that has been widely used in scientific research. It was first discovered in 1976 and has since been extensively studied for its various applications in biochemistry and cell biology.
Wirkmechanismus
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate acts as a covalent inhibitor of cysteine proteases by forming a thioether bond with the active site cysteine residue. This prevents the protease from cleaving its substrate, leading to the accumulation of partially degraded proteins and peptides within the cell.
Biochemical and Physiological Effects
The inhibition of cysteine proteases by 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of apoptosis, autophagy, and antigen processing and presentation. 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its potency and specificity for cysteine proteases. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that it can inhibit other enzymes that contain a cysteine residue in their active site, leading to potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate. One area of interest is the development of more potent and selective inhibitors of specific cysteine proteases. Another area of interest is the use of 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate as a tool for studying the role of cysteine proteases in various disease states, such as cancer and neurodegenerative disorders. Additionally, the development of new methods for delivering 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate to specific tissues or cells could expand its potential applications in both basic and clinical research.
Synthesemethoden
The synthesis of 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate involves several steps, starting with the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether. This intermediate is then reacted with morpholine to form 2-methoxy-6-(4-morpholinyl)phenyl chloromethyl ether. The final step involves the reaction of this intermediate with sodium 4-chlorobenzenesulfinate to form 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been used extensively in scientific research, particularly in the study of cysteine proteases and their role in various biological processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S, as well as papain and calpain.
Eigenschaften
Produktname |
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate |
|---|---|
Molekularformel |
C18H18ClNO5S2 |
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
[2-methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C18H18ClNO5S2/c1-23-16-4-2-3-15(18(26)20-9-11-24-12-10-20)17(16)25-27(21,22)14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3 |
InChI-Schlüssel |
WOIDDTWVPZEGHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C(=S)N3CCOCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C(=S)N3CCOCC3 |
Löslichkeit |
3.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B306256.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
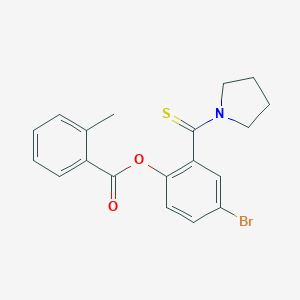
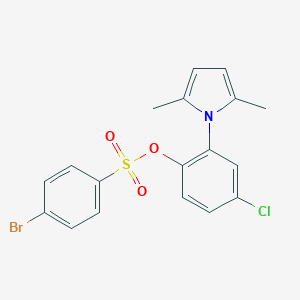
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
